Cas no 110578-27-3 (Ethyl 5-isobutylisoxazole-3-carboxylate)

Ethyl 5-isobutylisoxazole-3-carboxylate is a versatile isoxazole derivative with applications in pharmaceutical and agrochemical research. Its structure features an ester-functionalized isoxazole core, offering reactivity for further derivatization, while the isobutyl substituent enhances lipophilicity, influencing solubility and bioavailability. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in developing heterocyclic compounds with potential antimicrobial or anti-inflammatory properties. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse synthetic workflows. The ester moiety allows straightforward hydrolysis or transesterification, enabling modular structural modifications for targeted applications.
Ethyl 5-isobutylisoxazole-3-carboxylate structure
110578-27-3 structure
Product Name:Ethyl 5-isobutylisoxazole-3-carboxylate
CAS No:110578-27-3
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD08701220
CID:62827
PubChem ID:13759261
Update Time:2025-05-23

Ethyl 5-isobutylisoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-isobutylisoxazole-3-carboxylate
    • 5-(2-Methylpropyl)-3-isoxazolecarboxylic acid ethyl ester
    • ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
    • 5-isobutyl-isoxazole-3-carboxylic acid ethyl ester
    • AKOS003673449
    • FT-0739111
    • DTXSID90548587
    • 110578-27-3
    • LS-09341
    • MFCD08701220
    • MDL: MFCD08701220
    • Inchi: 1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3
    • InChI Key: CGNLTWQLWBVTMA-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)OCC)=N1)CC(C)C

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.06
  • Boiling Point: 292.747°C at 760 mmHg
  • Flash Point: 130.849°C
  • Refractive Index: 1.469
  • PSA: 52.33000
  • LogP: 2.04980

Ethyl 5-isobutylisoxazole-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 5-isobutylisoxazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:110578-27-3)Ethyl 5-isobutylisoxazole-3-carboxylate
Order Number:A1153939
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:22
Price ($):240.0
Email:sales@amadischem.com

Additional information on Ethyl 5-isobutylisoxazole-3-carboxylate

Ethyl 5-isobutylisoxazole-3-carboxylate: A Comprehensive Overview

Ethyl 5-isobutylisoxazole-3-carboxylate, with the CAS number 110578-27-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The structure of Ethyl 5-isobutylisoxazole-3-carboxylate consists of an isoxazole ring substituted with an ethoxy group at position 3 and an isobutyl group at position 5. This unique substitution pattern imparts distinct chemical and biological properties to the molecule, making it a valuable compound for various applications.

The synthesis of Ethyl 5-isobutylisoxazole-3-carboxylate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the isoxazole ring through a condensation reaction between a ketone and an amine. Subsequent functionalization steps, such as alkylation or acylation, are employed to introduce the ethoxy and isobutyl substituents at their respective positions. The optimization of these reactions has been a focus of recent research, with studies exploring the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and yield.

One of the most promising applications of Ethyl 5-isobutylisoxazole-3-carboxylate lies in its potential as a lead compound in drug discovery. Isoxazoles have been extensively studied for their biological activities, including anti-inflammatory, antifungal, and anticancer properties. Recent studies have demonstrated that Ethyl 5-isobutylisoxazole-3-carboxylate exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that the compound could be a valuable candidate for the development of drugs targeting Alzheimer's disease and other related conditions.

In addition to its pharmacological applications, Ethyl 5-isobutylisoxazole-3-carboxylate has also been explored for its role in agrochemicals. Research indicates that this compound possesses significant insecticidal activity against various agricultural pests, including aphids and beetles. The mechanism of action involves interference with the nervous system of insects, leading to paralysis and death. These properties make Ethyl 5-isobutylisoxazole-3-carboxylate a potential candidate for the development of eco-friendly pesticides that are effective yet less harmful to non-target species.

The structural versatility of Ethyl 5-isobutylisoxazole-3-carboxylate also makes it an attractive substrate for further chemical modifications. Recent studies have focused on derivatizing this compound by introducing additional functional groups, such as hydroxymethyl or trifluoromethyl groups, to enhance its biological activity or improve its pharmacokinetic profile. For instance, the introduction of a trifluoromethyl group at position 4 has been shown to significantly increase the compound's stability in vitro, while maintaining its inhibitory activity against AChE.

From a synthetic perspective, Ethyl 5-isobutylisoxazole-3-carbox

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Amadis Chemical Company Limited
(CAS:110578-27-3)Ethyl 5-isobutylisoxazole-3-carboxylate
A1153939
Purity:99%
Quantity:1g
Price ($):240.0
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